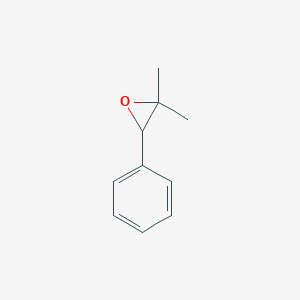

2,2-Dimethyl-3-phenyloxirane

描述

Significance of Oxirane Chemistry in Advanced Synthesis

Oxiranes, or epoxides, are a class of cyclic ethers containing a strained three-membered ring of two carbon atoms and one oxygen atom. fiveable.mealgoreducation.com This structural feature is the source of their high reactivity, as the ring is susceptible to nucleophilic attack, leading to ring-opening reactions. fiveable.mealgoreducation.comchemistrywithdrsantosh.com This reactivity makes oxiranes exceptionally versatile building blocks in advanced organic synthesis. fiveable.mealgoreducation.com

The ability to introduce two functional groups in a stereospecific manner through the ring-opening of a single epoxide is a cornerstone of their utility. Depending on the reaction conditions (acidic or basic catalysis) and the nucleophile used, a wide array of products can be formed, including diols, amino alcohols, and ether alcohols. algoreducation.comchemistrywithdrsantosh.com This versatility is harnessed in the construction of complex molecular architectures found in natural products, pharmaceuticals, and polymers. algoreducation.comchemistrywithdrsantosh.com The synthesis of chiral molecules, in particular, benefits greatly from epoxide chemistry, as enantiomerically pure epoxides can be converted into a variety of complex, stereochemically defined products. smolecule.comorganic-chemistry.org Furthermore, epoxides are fundamental to the production of epoxy resins, which are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties and chemical resistance. chemistrywithdrsantosh.comepoxyetciecanada.com

Historical Context and Evolution of Epoxide Research

The history of epoxides dates back to the late 19th and early 20th centuries. In 1909, Russian chemist Nikolai Prilezhaev discovered that olefins react with peroxybenzoic acid to form epoxides, a reaction now known as the Prilezhaev epoxidation. epoxyetciecanada.comepoxyflooringtech.com.au However, the synthesis of the polymers that would make epoxides famous occurred later. In the 1930s, independent work by Dr. Pierre Castan in Switzerland and Dr. S.O. Greenlee in the United States led to the synthesis of the first epoxy resins. epoxyflooringtech.com.auwikipedia.org Castan, working for the company Ciba, filed a patent in 1936 for a process to manufacture epoxy resin, and Ciba became the first company to commercialize its production in 1946. epoxyflooringtech.com.auwikipedia.orgelastomer.com

The Second World War spurred significant advancements in epoxy research, as the material's strong adhesive properties were utilized for military applications, such as bonding aircraft components. elastomer.com The post-war era saw the commercialization of epoxy resins in the 1950s and 1960s, initially finding use in the aerospace and automotive industries for their strength and resistance to heat and chemicals. epoxyetciecanada.comelastomer.com The 1970s marked a period of diversification, with epoxies being adopted by the electronics industry for encapsulating components and by the construction industry for corrosion-resistant coatings. elastomer.com Over the decades, research has led to the development of a vast number of distinct epoxy structures and curing agents, creating a versatile class of polymers with an extensive range of applications. epoxyetciecanada.com

Scope of Academic Inquiry for 2,2-Dimethyl-3-phenyloxirane

Academic inquiry into this compound focuses on its role as a synthetic intermediate and a substrate for studying reaction mechanisms. Researchers utilize this compound as a building block in the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a gem-dimethyl group and a phenyl group, provides a model for investigating the regioselectivity and stereoselectivity of epoxide ring-opening reactions.

The compound undergoes a variety of chemical transformations that are of academic interest:

Nucleophilic Substitution: The strained epoxide ring can be opened by various nucleophiles, such as amines and alcohols, to form β-substituted alcohols. smolecule.com

Oxidation and Reduction: The oxirane ring can be oxidized to form diols or reduced to produce alcohols. smolecule.com Common oxidizing agents include potassium permanganate, while reducing agents like lithium aluminum hydride are typically used.

Polymerization: Like other epoxides, it has potential applications in the production of polymers and resins. evitachem.com However, research has shown that some bulky 2,3-disubstituted oxiranes can be challenging to polymerize. researchgate.net

Photochemistry: Studies have noted the photochemical non-reactivity of this compound under certain conditions, attributing this to geometric constraints on the oxirane ring. scirp.org

It also serves as a substrate in biological studies, for instance, in research involving enzyme-catalyzed reactions and for probing metabolic pathways. smolecule.com

| Reaction Type | Common Reagents | Major Products |

| Oxidation | Potassium permanganate, Osmium tetroxide evitachem.com | Diols, Ketones |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) evitachem.com | Alcohols smolecule.com |

| Nucleophilic Substitution | Amines, Alcohols, Thiols, Hydroxide (B78521) ions smolecule.com | Substituted alcohols, Amines |

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-3-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMKHGWDFQQNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906289 | |

| Record name | 2,2-Dimethyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10152-58-6 | |

| Record name | Oxirane, 2,2-dimethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,2 Dimethyl 3 Phenyloxirane Reactivity

Oxirane Ring-Opening Reactions

The relief of approximately 13 kcal/mol of ring strain provides a strong thermodynamic driving force for the cleavage of the carbon-oxygen bonds of the epoxide ring. byjus.commasterorganicchemistry.com These reactions can be initiated by either nucleophilic attack on one of the ring carbons or by electrophilic interaction with the ring oxygen.

The central question in the nucleophilic ring-opening of an unsymmetrical epoxide like 2,2-dimethyl-3-phenyloxirane is which of the two distinct ring carbons will be attacked by the incoming nucleophile. The outcome, or regioselectivity, is dictated by the reaction conditions—specifically, whether the reaction proceeds under acidic, basic, or neutral conditions. chemistrysteps.comlibretexts.org The stereochemical fate of the chiral centers involved is also a critical aspect of these transformations.

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, converting the poor alkoxide leaving group into a good, neutral alcohol leaving group. masterorganicchemistry.comchemistrysteps.com This protonation activates the epoxide for attack by even weak nucleophiles. The subsequent nucleophilic attack on this compound occurs preferentially at the more substituted C3 carbon (the phenyl-substituted, benzylic position). stackexchange.comlibretexts.org

This regioselectivity is attributed to the electronic stabilization of the transition state. As the C-O bond begins to break, a significant partial positive charge develops on the carbon atom. The C3 carbon, being both tertiary and benzylic, is far more capable of stabilizing this positive charge than the C2 carbon. oregonstate.edu The adjacent phenyl group stabilizes the developing carbocationic character through resonance. pearson.com

The mechanism is neither a pure SN1 nor a pure SN2 reaction but is best described as a "borderline" or SN1-like mechanism. libretexts.orgstackexchange.com A full carbocation intermediate is generally not formed; instead, the nucleophile attacks as the C-O bond is breaking. libretexts.orgstackexchange.com This transition state has substantial SN1 character, where bond breaking precedes bond making, and electronic factors that stabilize carbocation character determine the regiochemical outcome. libretexts.org

| Condition | Mechanism | Site of Attack | Controlling Factor | Typical Nucleophiles |

|---|---|---|---|---|

| Acid-Catalyzed | SN1-like / Borderline SN2 | C3 (Benzylic) | Electronic (Stabilization of δ+) | H₂O, ROH, HX |

| Base/Neutral | SN2 | C3 (Benzylic) | Steric (Least Hindered Site) | ⁻OH, ⁻OR, R-MgX, ⁻CN |

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening follows a classic bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org In this pathway, there is no prior activation of the epoxide by protonation; the potent nucleophile directly attacks one of the electrophilic ring carbons, forcing the ring to open. The leaving group is an alkoxide anion, which is subsequently protonated during a workup step. masterorganicchemistry.com

For SN2 reactions, steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the less sterically hindered carbon atom. chemistrysteps.comlibretexts.org In this compound, the C2 carbon is a quaternary center, severely encumbered by two methyl groups. The C3 carbon, bearing a phenyl group and a hydrogen, is significantly more accessible. Consequently, nucleophilic attack under basic conditions occurs almost exclusively at the C3 benzylic position.

The regioselectivity of ring-opening for this compound is a clear illustration of the competition and interplay between electronic and steric effects.

Electronic Effects : The primary electronic effect is the ability of the phenyl group at C3 to stabilize a positive charge through resonance. This effect is paramount under acid-catalyzed conditions, strongly directing the nucleophile to attack the C3 position where a carbocation-like transition state is best stabilized. oregonstate.edursc.org

Steric Effects : The key steric feature is the gem-dimethyl group at the C2 position. This creates a highly crowded environment, effectively shielding the C2 carbon from nucleophilic approach. This steric repulsion is the controlling factor in base-catalyzed SN2 reactions, forcing the nucleophile to attack the less hindered C3 carbon. scilit.comresearchgate.net

For this compound, both electronic factors (under acidic conditions) and steric factors (under basic conditions) converge to favor nucleophilic attack at the same C3 carbon, albeit for different mechanistic reasons.

The stereochemical outcome of the ring-opening reaction is intrinsically linked to the mechanism.

SN2 Pathways (Base-Catalyzed) : The SN2 mechanism involves a backside attack by the nucleophile relative to the C-O bond that is breaking. This concerted process results in a predictable and complete inversion of the stereochemical configuration at the center of attack. masterorganicchemistry.comyoutube.com If a single enantiomer of this compound undergoes ring-opening at C3, the resulting product will have the opposite configuration at that carbon.

SN1-like Pathways (Acid-Catalyzed) : In the acid-catalyzed borderline mechanism, the situation is more complex. Because the reaction proceeds via backside attack on a species that is not a free, planar carbocation, inversion of configuration is the major stereochemical outcome. libretexts.org The departing, protonated oxygen atom still partially shields the front face of the molecule as the nucleophile approaches. libretexts.orglibretexts.org However, if the carbocationic character is very strong and the intermediate has a sufficient lifetime, some loss of stereochemical integrity can occur, leading to a small amount of the retention product. masterorganicchemistry.com For most practical purposes, the reaction is considered to proceed with predominant inversion.

| Condition | Mechanism | Major Stereochemical Outcome at Site of Attack | Minor Stereochemical Outcome |

|---|---|---|---|

| Acid-Catalyzed | SN1-like | Inversion | Retention (possible, usually minor) |

| Base/Neutral | SN2 | Inversion | None |

While nucleophilic ring-opening is the most common reaction, the oxirane moiety can also undergo transformations initiated by electrophiles, particularly strong Lewis acids (e.g., BF₃, AlCl₃). In these reactions, the lone pair of electrons on the epoxide oxygen acts as a nucleophile, coordinating to the Lewis acid.

This coordination dramatically enhances the electrophilicity of the ring carbons and weakens the C-O bonds, facilitating rearrangement pathways that compete with nucleophilic attack by an external species. For this compound, coordination of a Lewis acid would preferentially lead to the cleavage of the C3-O bond to generate a stable benzylic carbocation. This intermediate can then undergo rapid intramolecular rearrangement, such as a 1,2-hydride shift from C3 to C2, to yield a more stable carbocation, ultimately leading to the formation of a ketone after deprotonation. Alternatively, a 1,2-phenyl shift could occur. These Lewis acid-catalyzed rearrangements often result in the formation of carbonyl compounds. msu.educore.ac.uk

Reductive Transformations: Conversion to Alcohols

The reduction of epoxides, such as this compound, is a fundamental transformation that leads to the formation of alcohols. The regioselectivity of the epoxide ring-opening is a critical aspect of these reactions, often dictated by the choice of reducing agent and the substitution pattern of the oxirane ring.

Complex metal hydrides are commonly employed for the reduction of epoxides. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that typically attacks the less sterically hindered carbon atom of the epoxide ring in an Sₙ2-type mechanism. In the case of this compound, this would involve the hydride nucleophile attacking the C3 carbon, leading to the formation of 2,2-dimethyl-1-phenyl-1-propanol (B188783) after protonation.

Conversely, catalytic hydrogenation can also be employed. The choice of catalyst and reaction conditions can influence the product distribution. For benzylic epoxides, hydrogenolysis of the C-O bond at the benzylic position can sometimes compete with or dominate the simple ring-opening reduction, potentially leading to different alcohol isomers.

Recent advancements have also explored dual catalytic systems for reductive cross-coupling reactions. For example, a vitamin B₁₂/Ni dual-catalytic system under blue-light irradiation has been used for the regioselective ring-opening of aryl epoxides. nih.gov This method involves the formation of an alkyl-cobalt(III) complex intermediate, which then participates in a nickel-catalyzed cross-coupling with aryl halides. nih.gov While not specifically detailed for this compound, this approach highlights modern strategies for the reductive functionalization of epoxides, where the regioselectivity is controlled by the catalytic system. nih.govorganic-chemistry.orgnih.gov

| Reducing System | Typical Site of Attack on this compound | Expected Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | C3 (less substituted carbon) | 2,2-Dimethyl-1-phenyl-1-propanol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | C2 (benzylic carbon, potential for hydrogenolysis) | 2,2-Dimethyl-3-phenyl-1-propanol or other products |

| Vitamin B₁₂/Ni Dual-Catalysis | C3 (less hindered side for radical formation) | Functionalized alcohol derivative |

Oxidative Transformations: Formation of Diols or Ketones

The oxidation of this compound can lead to various products, primarily diols through hydrolysis or ketones through rearrangement or further oxidation.

Formation of Diols: Epoxide hydrolysis, the ring-opening with water as a nucleophile, yields a 1,2-diol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. For an unsymmetrical epoxide like this compound, the nucleophile (water) will preferentially attack the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. This Sₙ1-like mechanism results in the formation of 2,2-dimethyl-3-phenyl-1,2-propanediol. The reaction proceeds with anti-addition, leading to a trans-diol. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile and attacks the less sterically hindered carbon (C3) via an Sₙ2 mechanism. libretexts.org This also results in a trans-diol, specifically 2,2-dimethyl-3-phenyl-1,2-propanediol, after protonation of the resulting alkoxide. libretexts.org

Formation of Ketones: Powerful oxidants like dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are capable of oxidizing a wide range of organic substrates. datapdf.com While direct oxidation of an epoxide to a ketone is not a standard transformation, rearrangement of the epoxide, sometimes facilitated by Lewis acids, can lead to a ketone. In the case of this compound, a Lewis acid-catalyzed rearrangement could potentially lead to the formation of 3,3-dimethyl-1-phenyl-2-butanone.

| Transformation | Reagents/Conditions | Mechanism Type | Major Product |

| Hydrolysis (Diol Formation) | H₃O⁺ (aq) | Sₙ1-like | 2,2-Dimethyl-3-phenyl-1,2-propanediol |

| Hydrolysis (Diol Formation) | OH⁻ (aq), then H₂O | Sₙ2 | 2,2-Dimethyl-3-phenyl-1,2-propanediol |

| Rearrangement (Ketone Formation) | Lewis Acid (e.g., BF₃·OEt₂) | Carbocation rearrangement | 3,3-Dimethyl-1-phenyl-2-butanone |

Enzymatic Transformations of Epoxides

Epoxide Hydrolases: Catalytic Mechanisms and Regioselectivity (e.g., Soluble Epoxide Hydrolase, Limonene Epoxide Hydrolase)

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This transformation is crucial in detoxification pathways and also finds application in the synthesis of chiral compounds. The catalytic mechanism generally involves a two-step process within the enzyme's active site.

A key feature of the mechanism is the formation of a covalent alkyl-enzyme intermediate. A nucleophilic amino acid residue, typically aspartate, attacks one of the epoxide carbons, leading to the opening of the ring. This is followed by the hydrolysis of the ester intermediate by a water molecule, which is activated by a charge-relay system involving histidine and another acidic residue (e.g., aspartate or glutamate).

The regioselectivity of the enzymatic hydrolysis—which of the two epoxide carbons is attacked by the nucleophilic residue—is a critical aspect. For aryl-substituted epoxides, the regioselectivity can be influenced by the specific enzyme used. For example, manipulating the substrate tunnels of an epoxide hydrolase from Phaseolus vulgaris through rational design has been shown to remarkably improve both its activity and regioselectivity. rsc.org This allows for enantioconvergent hydrolysis, where a racemic epoxide can be converted into a single enantiomer of the diol product. rsc.org

Haloalcohol Dehalogenases in Epoxide Conversion

Haloalcohol dehalogenases (HHDHs) are versatile enzymes that, in their natural function, catalyze the conversion of vicinal haloalcohols to epoxides. nih.govresearchgate.net However, they can also catalyze the reverse reaction: the ring-opening of epoxides. nih.govresearchgate.net This reverse reaction is particularly valuable because HHDHs can accept a variety of nucleophiles beyond water, including azide (B81097) (N₃⁻), cyanide (CN⁻), and nitrite (B80452) (NO₂⁻), allowing for the synthesis of a broad range of β-substituted alcohols. nih.govresearchgate.netnih.gov

The catalytic mechanism of HHDHs in the ring-opening direction involves a catalytic triad (B1167595) (e.g., Ser-Tyr-Arg) in the active site. The enzyme activates the epoxide ring, and a nucleophile then attacks one of the carbon atoms. The regioselectivity of this attack is a key feature of HHDHs. Most HHDHs are described as having strict β-position regioselectivity for styrene (B11656) oxide derivatives, meaning the nucleophile attacks the terminal, less substituted carbon. nih.gov However, some HHDHs, like HheG from Ilumatobacter coccineus, have been found to exhibit excellent α-position regioselectivity, where the nucleophile attacks the benzylic carbon. nih.gov This highlights the potential to select specific enzymes to control the regiochemical outcome of the epoxide ring-opening.

The enantioselectivity of HHDHs is also a significant advantage, making them useful for producing enantiopure building blocks for the fine chemical and pharmaceutical industries. nih.govresearchgate.net For instance, the HHDH from Agrobacterium radiobacter displays high enantioselectivity in the ring-opening of various epoxides. nih.govresearchgate.net

Photochemical Reactivity Studies of Monoaryl Oxiranes

Analysis of Triplet Pathways and Diradical Intermediates

The photochemistry of monoaryl oxiranes, such as this compound, involves the absorption of light to form an excited state, which can then undergo various transformations. A common pathway involves the cleavage of a carbon-oxygen (C-O) bond of the oxirane ring, leading to the formation of a diradical intermediate.

Upon excitation to the singlet state, the oxirane can undergo intersystem crossing to the more stable triplet state. In this triplet state, homolytic cleavage of one of the C-O bonds can occur. For an aryl-substituted oxirane, cleavage of the benzylic C-O bond is often favored due to the resonance stabilization of the resulting benzyl (B1604629) radical. This cleavage results in the formation of a 1,3-diradical.

These diradical intermediates are highly reactive and can undergo several subsequent reactions:

Intersystem Crossing and Ring Closure: The diradical can undergo intersystem crossing back to a singlet state and re-close to form the original oxirane or its stereoisomer.

Rearrangement: The diradical can rearrange to form carbonyl compounds. For instance, a hydrogen or alkyl shift can occur, leading to the formation of an aldehyde or ketone.

Fragmentation: The diradical can fragment into smaller molecules.

The specific pathways and products are highly dependent on the substitution pattern of the oxirane and the reaction conditions, such as the solvent and the presence of photosensitizers. The study of these photochemical reactions provides insight into the behavior of excited-state molecules and the reactivity of radical intermediates. researchgate.net

Rearrangement Reactions of Oxiranes (e.g., to Allylic Alcohols)

The rearrangement of oxiranes, particularly in the presence of acid catalysts, is a fundamental transformation in organic synthesis. One important rearrangement pathway for appropriately substituted oxiranes is their conversion to allylic alcohols. This reaction is driven by the relief of ring strain in the three-membered epoxide ring and the formation of a thermodynamically more stable product.

For this compound, an acid-catalyzed rearrangement to an allylic alcohol would involve the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The regioselectivity of the C-O bond cleavage is a critical factor. The formation of a carbocation at the C3 position would be highly favored due to the stabilizing effect of the adjacent phenyl group through resonance.

The subsequent step involves the elimination of a proton from an adjacent carbon to form a double bond. In the case of this compound, a proton would be abstracted from one of the methyl groups at the C2 position. This results in the formation of an allylic alcohol.

The general mechanism can be outlined as follows:

Protonation of the epoxide oxygen: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst, making the oxygen a better leaving group.

Ring opening to form a carbocation: The protonated epoxide undergoes ring opening to form a carbocation. For this compound, the C3-O bond is expected to cleave, generating a tertiary benzylic carbocation, which is highly stabilized.

Deprotonation to form the allylic alcohol: A base (which could be the conjugate base of the acid catalyst or another nucleophile in the reaction mixture) abstracts a proton from one of the methyl groups at C2, leading to the formation of the double bond and yielding the allylic alcohol product.

The steric hindrance provided by the gem-dimethyl group at C2 may influence the rate of the rearrangement but is unlikely to change the fundamental course of the reaction, which is primarily dictated by the electronic stabilization of the carbocation intermediate by the phenyl group.

Table 2: Key Factors Influencing the Rearrangement of this compound to an Allylic Alcohol

| Factor | Influence on the Reaction |

| Acid Catalyst | The strength and nature of the acid can affect the rate of protonation and ring opening. Lewis acids can also be employed to coordinate with the epoxide oxygen. |

| Solvent | The polarity of the solvent can influence the stability of the carbocation intermediate and the overall reaction rate. |

| Temperature | Higher temperatures generally increase the reaction rate but may also lead to side reactions. |

| Substitution Pattern | The phenyl group at C3 is crucial for stabilizing the carbocation intermediate, directing the regioselectivity of ring opening. The gem-dimethyl group at C2 provides the source of the proton for elimination to form the double bond. |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Structural Elucidation and Stereochemical Analysis by High-Resolution Spectroscopic Techniques

The definitive identification and stereochemical assignment of 2,2-Dimethyl-3-phenyloxirane rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous product identification and confirmation of its regiochemistry.

In the ¹H NMR spectrum, the proton on the phenyl-substituted carbon of the oxirane ring (C3) typically appears as a distinct singlet or a doublet if coupled to other protons. amazonaws.comacs.org The chemical shifts of the two methyl groups attached to C2 can be non-equivalent, appearing as separate singlets, which confirms the gem-dimethyl substitution. The aromatic protons of the phenyl group are observed as a multiplet in their characteristic downfield region. amazonaws.comacs.org

The ¹³C NMR spectrum further corroborates the structure, showing distinct signals for the two carbons of the oxirane ring, the two methyl carbons, and the carbons of the phenyl ring. acs.org The specific chemical shifts of the oxirane carbons are indicative of the strained three-membered ring environment.

Interactive Table 1: NMR Spectroscopic Data for this compound Data sourced from similar studies; exact values may vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.40-7.28 | m | - | Aromatic (5H) |

| ¹H | 3.87 | s | - | Oxirane CH |

| ¹H | 1.49 | s | - | Methyl (3H) |

| ¹H | 1.08 | s | - | Methyl (3H) |

| ¹³C | 136.8 | - | - | Aromatic C (quaternary) |

| ¹³C | 128.2 | - | - | Aromatic CH |

| ¹³C | 127.6 | - | - | Aromatic CH |

| ¹³C | 126.6 | - | - | Aromatic CH |

| ¹³C | 64.8 | - | - | Oxirane C (quaternary, C2) |

| ¹³C | 61.3 | - | - | Oxirane CH (C3) |

| ¹³C | 25.0 | - | - | Methyl C |

| ¹³C | 18.2 | - | - | Methyl C |

| Data derived from studies on asymmetrically synthesized this compound. acs.org |

Infrared (IR) spectroscopy is employed to confirm the presence of key functional groups within the this compound structure. The spectrum provides a unique "fingerprint" characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds. archive.org

The most indicative absorptions include the C-O-C stretching vibrations of the epoxide ring. The asymmetric stretch of the oxirane ring typically appears in the 950-810 cm⁻¹ region, while the symmetric stretch is found near 1250 cm⁻¹. The presence of the phenyl group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching from the methyl groups is observed in the 3000-2850 cm⁻¹ range.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| >3000 | Medium-Weak | C-H Stretch | Aromatic |

| 3000-2850 | Medium | C-H Stretch | Alkyl (Methyl) |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Symmetric Stretch | Epoxide Ring |

| 950-810 | Strong | C-O-C Asymmetric Stretch | Epoxide Ring |

For chiral molecules such as this compound, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration. scribd.comunicamp.br While NMR and IR confirm the chemical structure, X-ray diffraction analysis provides an exact three-dimensional model of the molecule in the solid state.

This technique allows for the precise measurement of bond lengths, bond angles, and the spatial arrangement of all atoms, enabling the unambiguous assignment of the R or S configuration at the chiral center (C3). The determination of the absolute structure is often confirmed by calculating the Flack parameter, which should be close to zero for the correctly assigned enantiomer. crystalsolutions.eu Although obtaining a suitable single crystal can be challenging, a successful crystallographic analysis provides incontrovertible proof of the molecule's stereochemistry.

Quantum Chemical and Computational Modeling of Oxirane Systems

Computational chemistry offers powerful tools for understanding the structural properties and reactivity of oxirane systems at a molecular level. Theoretical models complement experimental data, providing insights that are often difficult to obtain through laboratory methods alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules like this compound. A key application is geometry optimization, where algorithms systematically alter the molecular structure to find a local minimum on the potential energy surface, representing the most stable conformation. stackexchange.com This process relies on the accurate calculation of forces on each atom. rsc.org

Once a stable geometry is found, it must be confirmed as a true minimum by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates a stable structure. rsc.org From this optimized geometry, various spectroscopic properties can be predicted. For example, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. Comparing these computed values with experimental spectra serves as a powerful method for structural validation.

Interactive Table 3: Common DFT Methods for Oxirane System Modeling

| Method Type | Functional | Basis Set | Typical Application |

| Hybrid DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Frequency Calculation |

| Hybrid DFT | M06-2X | 6-311++G(d,p) | Thermochemistry, Kinetics |

| Range-Separated | ωB97X-D | def2-TZVP | Non-covalent interactions, Spectroscopic properties |

| Pure GGA | PBE | cc-pVTZ | Solid-state/periodic systems |

Computational modeling is crucial for elucidating the mechanisms of reactions involving oxiranes, such as their characteristic ring-opening reactions. clockss.org Theoretical methods, particularly DFT, can map the entire reaction pathway from reactants to products, including the identification of high-energy transition states and any reaction intermediates. rsc.org

For instance, the acid-catalyzed hydrolysis or nucleophilic attack on this compound can be modeled to determine the preferred reaction pathway (e.g., Sₙ1 vs. Sₙ2) and regioselectivity of the attack. crystalsolutions.euresearchgate.net By calculating the potential energy surface, researchers can determine the activation energy (the energy barrier of the transition state), which provides insight into the reaction kinetics. researchgate.net These theoretical studies can predict how substituents on the oxirane ring and the nature of the attacking species influence the reaction's outcome, guiding synthetic efforts and explaining experimental observations.

In Silico Mutational Analysis for Elucidating Enzyme-Substrate Interactions and Selectivity

In silico mutational analysis, a computational technique that involves simulating amino acid substitutions in a protein's structure, is a powerful tool for understanding the intricacies of enzyme-substrate interactions. nih.govresearchgate.net This method allows researchers to predict how specific mutations might alter an enzyme's catalytic activity, stability, and selectivity towards a substrate like this compound. nih.govplos.org By systematically modifying residues within an enzyme's active site, computational models can reveal key interactions that govern substrate binding and the stereochemical outcome of a reaction. plos.org

The enzymatic processing of epoxides, such as the structurally related 2-methyl-3-phenyloxirane, is a critical area of study in drug metabolism. Cytochrome P450 (CYP) enzymes, for instance, are known to bioactivate compounds like trans-phenylpropene into metabolites including trans-2-methyl-3-phenyloxirane. science.gov Subsequent reactions, such as conjugation with glutathione (B108866), are catalyzed by enzymes like glutathione S-transferases (GSTs). The stereoselectivity of these enzymatic reactions is of paramount importance, as different enantiomers can have varied biological activities and toxicological profiles. science.gov

For epoxide-metabolizing enzymes like soluble epoxide hydrolase (sEH), computational studies on analogous substrates provide significant insights. acs.org These enzymes catalyze the hydrolysis of epoxides to vicinal diols via a two-step mechanism involving a catalytic triad (B1167595) (nucleophile-histidine-acid). acs.orgnih.gov A key step is the nucleophilic attack by an aspartate residue on one of the epoxide's carbon atoms, forming a covalent ester intermediate. acs.orgnih.gov

The following table illustrates a hypothetical in silico mutational analysis of a soluble epoxide hydrolase with this compound as the substrate. The data is conceptualized based on principles observed in studies of similar epoxides with epoxide hydrolases. acs.org

| Mutation | Target Residue | Location | Predicted Effect on Binding Affinity (ΔΔG, kcal/mol) | Predicted Effect on Reaction Barrier (ΔG‡, kcal/mol) | Rationale for Predicted Effect |

| Wild Type | - | - | 0 | 0 | Baseline interaction and catalysis. |

| D333A | Catalytic Nucleophile | Active Site | N/A | +++ (Abolishes activity) | The Aspartate is essential for the initial nucleophilic attack and formation of the covalent intermediate. Its removal would halt the catalytic cycle. |

| Y465F | Hydrogen Bond Donor | Active Site | + (Slight decrease) | ++ (Significant increase) | The Tyrosine to Phenylalanine mutation removes the hydroxyl group responsible for hydrogen bonding to the oxirane oxygen, destabilizing the transition state. acs.org |

| W334A | Hydrophobic Pocket | Active Site | ++ (Moderate decrease) | + (Slight increase) | A Tryptophan residue contributes to a hydrophobic pocket that orients the phenyl ring of the substrate. Mutation to a smaller Alanine would weaken this interaction, affecting optimal substrate positioning. |

| H523A | Catalytic Triad | Active Site | + (Slight decrease) | +++ (Significant increase) | The Histidine is crucial for activating the nucleophile and later, the water molecule for hydrolysis. Its mutation would severely impair catalysis. nih.gov |

This table is for illustrative purposes. The predicted effects are based on established mechanisms of epoxide hydrolases.

By correlating these computational predictions with experimental kinetic data from actual mutated enzymes, a detailed map of enzyme-substrate interactions can be constructed, clarifying the molecular basis of enzymatic selectivity for compounds like this compound. plos.org

Prediction of Reactivity and Selectivity Parameters through Energy Surface Analysis

Energy surface analysis, typically performed using quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods, provides a quantitative framework for predicting the reactivity and selectivity of chemical reactions. osti.govnih.govmpg.de For a compound like this compound, these computational approaches can map the potential energy surface (PES) of its reactions, identifying the minimum energy paths, transition states (TS), and intermediates. arxiv.org

The hydrolysis of epoxides by enzymes such as soluble epoxide hydrolase (sEH) is a prime example where energy surface analysis can elucidate reaction outcomes. acs.org The regioselectivity of the epoxide ring-opening—that is, which of the two epoxide carbons is attacked by the enzyme's nucleophile—is determined by the relative energy barriers of the competing reaction pathways. semanticscholar.org

In the case of this compound, the two oxirane carbons are electronically and sterically distinct. The carbon atom attached to the phenyl group (C3) is benzylic, while the other (C2) is a quaternary center bearing two methyl groups. QM/MM calculations can model the substrate within the enzyme's active site and compute the activation energies for nucleophilic attack at both C2 and C3. semanticscholar.orgnih.gov

Computational studies on structurally similar substrates in sEH have shown that the enzyme environment can dramatically influence selectivity. acs.org For trans-diphenylpropene oxide, experimental results show that nucleophilic attack occurs preferentially at the phenyl-substituted carbon. acs.org QM/MM models can reproduce this preference by calculating a lower energy barrier for this pathway. The calculations reveal that specific interactions within the active site, such as hydrogen bonds and hydrophobic contacts, stabilize one transition state over the other. acs.org For instance, the interaction between the Tyr465 residue and the epoxide oxygen was found to be critical in lowering the barrier for nucleophilic attack in sEH. acs.org

The following data table conceptualizes the results from a potential QM/MM energy surface analysis of the sEH-catalyzed ring-opening of (R)-2,2-dimethyl-3-phenyloxirane.

| Reaction Pathway | Attacked Carbon | Calculated Activation Energy (ΔG‡, kcal/mol) | Key Stabilizing Interactions in Transition State | Predicted Product |

| Pathway A | C3 (Benzylic) | 12.5 | - Hydrogen bond from Tyr465 to oxirane oxygen- π-stacking with Trp334 | (R,S)-2-Methyl-1-phenylpropane-1,2-diol |

| Pathway B | C2 (Quaternary) | 16.8 | - Steric hindrance from methyl groups- Weaker H-bond geometry | (R,R)-2-Methyl-1-phenylpropane-1,2-diol |

This table is for illustrative purposes. The energy values are hypothetical but reflect the expected preference for attack at the less sterically hindered and electronically activated benzylic carbon, as informed by studies on similar substrates. acs.orgsemanticscholar.org

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The unique structural and stereochemical features of 2,2-dimethyl-3-phenyloxirane make it an important starting material for the synthesis of elaborate molecular structures. Its phenyl group and gem-dimethyl substituted epoxide ring offer specific reactivity and steric properties that can be exploited in multi-step syntheses.

Synthesis of Natural Products (e.g., Alkaloids, Terpenoids, Polyketides)

While direct examples of the incorporation of this compound into the total synthesis of specific alkaloids, terpenoids, or polyketides are not extensively documented in general literature, the fundamental reactivity of the epoxide moiety is a cornerstone of many synthetic strategies for these classes of natural products. Epoxides are key intermediates in the formation of various oxygen-containing heterocycles and for introducing specific stereocenters, which are abundant in natural product scaffolds. For instance, the synthesis of alkaloids often involves the formation of complex nitrogen-containing ring systems, where epoxide opening by nitrogen nucleophiles can be a crucial step. researchcommons.orgethz.chnih.govnih.gov Similarly, the construction of the diverse carbon skeletons of terpenoids and the oxygenated chains of polyketides frequently utilizes epoxide chemistry for stereocontrolled carbon-carbon and carbon-oxygen bond formation. frontiersin.orgsyr.eduresearchgate.netbangor.ac.ukmdpi.comscilit.com

Formation of Stereodefined Polyfunctionalized Compounds

The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, particularly for the pharmaceutical industry where a molecule's biological activity is often dependent on its specific stereoisomeric form. Enantiopure oxiranes, such as the stereoisomers of this compound, are highly valuable as chiral synthons. They allow for the transfer of their stereochemical information to the final product. The ring-opening of the oxirane can proceed with high stereospecificity, typically through an SN2 mechanism, leading to the formation of products with well-defined stereochemistry at two adjacent carbon atoms. This controlled introduction of functionality is critical in the synthesis of polyfunctionalized molecules where the spatial arrangement of different chemical groups is crucial for their function.

Enantioselective Synthesis of Furan (B31954) and Tetrahydrofuran (B95107) Derivatives via C-C Bond Cleavage

The synthesis of furan and tetrahydrofuran derivatives is of great interest due to their prevalence in biologically active natural products and pharmaceuticals. chemistryviews.org While various methods exist for the enantioselective synthesis of these heterocycles, the direct use of this compound involving a carbon-carbon bond cleavage of the oxirane ring is not a commonly reported strategy. More conventional approaches often involve asymmetric reactions such as Diels-Alder reactions or Michael additions to construct the heterocyclic core. rsc.orgnih.govnih.gov

Synthetic Intermediates for Bioactive Molecule Scaffolds

The reaction of this compound with amine nucleophiles provides a direct route to β-amino tertiary alcohols. These structural motifs are important components of many biologically active compounds. The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions, but it typically proceeds via an SN2 mechanism where the amine attacks the less sterically hindered carbon of the epoxide ring, yielding a 1,2-amino alcohol. This reactivity makes this compound and related epoxides valuable intermediates in the synthesis of molecules with potential pharmaceutical applications. nih.gov

Role in Materials Science and Polymer Chemistry

The strained ring of epoxides makes them suitable monomers for ring-opening polymerization, a process that can lead to the formation of polyethers and other polymers with diverse applications.

Ring-Opening Polymerization and Oligomerization Reactions

The ring-opening polymerization of oxiranes is a well-established method for producing polyethers. researchgate.net However, the polymerization of bulkier 2,3-disubstituted monomers like this compound can be challenging due to steric hindrance, which lowers the reactivity of the monomer. researchgate.net While the polymerization of some 2,3-disubstituted oxiranes has been reported, often leading to polymers with specific conformational properties, the successful polymerization of highly substituted epoxides is not always straightforward. researchgate.netrsc.org For example, attempts to polymerize 2-ethoxycarbonyl-3-phenyloxirane resulted in the formation of only small molecules and cyclic compounds rather than a high molecular weight polymer. researchgate.netrsc.org The success of ring-opening polymerization is also highly dependent on the initiator used. cmu.edu Cationic initiators are commonly employed for the polymerization of substituted oxiranes. researchgate.net The oligomerization of α-olefins is another important industrial process, though it proceeds through different catalytic mechanisms than epoxide polymerization. mdpi.comresearchgate.net

Precursors for Advanced Polymeric Materials (e.g., Resins, Composites, Synthetic Rubber)

The application of this compound as a direct monomer for the synthesis of advanced polymeric materials such as resins, composites, and synthetic rubber is not extensively documented in scientific literature. The structure of the molecule, specifically the presence of bulky dimethyl and phenyl groups on adjacent carbons of the oxirane ring, presents significant steric hindrance. This steric crowding can substantially lower the reactivity of the monomer and impede the process of ring-opening polymerization, which is the fundamental mechanism for converting epoxides into polyether chains. rsc.orgresearchgate.net

Research on structurally similar, bulky 2,3-disubstituted oxiranes has highlighted these challenges. For instance, studies on 2-Ethoxycarbonyl-3-phenyloxirane, another oxirane with considerable steric bulk, showed that it failed to undergo polymerization, yielding only small molecules and cyclic compounds instead of the desired polymer. rsc.orgresearchgate.net This suggests that this compound would likely face similar difficulties in achieving the high degree of polymerization necessary to form useful resins or elastomers for composites and synthetic rubber. Therefore, its utility as a primary building block for these advanced materials is considered limited.

Cycloaddition of Carbon Dioxide for Cyclic Carbonate Production and their Applications (e.g., Solvents, Polymer Precursors)

A significant and well-established application of oxiranes is their reaction with carbon dioxide (CO₂) in a [3+2] cycloaddition reaction to produce five-membered cyclic carbonates. This process is recognized as a key method for CO₂ utilization, valued for its high atom economy and alignment with green chemistry principles. this compound can be converted into 4,4-dimethyl-5-phenyl-1,3-dioxolan-2-one through this pathway.

The reaction is typically facilitated by a catalyst to proceed under mild conditions. A variety of catalytic systems have been developed for this transformation, including metal complexes, organocatalysts, and halide salts, which act as nucleophiles to initiate the ring-opening of the epoxide. mdpi.com

Table 1: Representative Catalytic Systems for CO₂ Cycloaddition to Epoxides

| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Phenyl Boronic Acid / TBAI | Various Epoxides | 50 | 10 | High |

| Imidazolium Halide Salts | Various Epoxides | Ambient - 100 | 1 - 10 | Moderate to High |

| N,N-Dimethyl-4-aminopyridine (DMAP) / MgI₂ | Various Epoxides | Ambient | 1 | High |

| CoOx/BCN | Propylene Oxide | 100 | 10 | >95 |

Note: This table presents general data for the cycloaddition reaction with various epoxides to illustrate typical conditions and is not specific to this compound. mdpi.comresearchgate.net

The resulting cyclic carbonates, such as 4,4-dimethyl-5-phenyl-1,3-dioxolan-2-one, have several important applications:

Green Solvents: Cyclic carbonates are polar aprotic solvents with low toxicity and high boiling points, making them sustainable alternatives to conventional solvents like N,N-dimethylformamide (DMF).

Polymer Precursors: They are crucial intermediates in the synthesis of non-isocyanate polyurethanes (NIPUs). The reaction of bis-cyclic carbonates with diamines offers a safer pathway to producing polyhydroxyurethanes, avoiding the use of toxic isocyanates.

Pharmaceutical Intermediates: Structurally related cyclic carbonates, like 4,5-dimethyl-1,3-dioxol-2-one, are used to modify drug molecules to enhance their efficacy and reduce side effects. guidechem.com

Use as Reactive Diluents and Cross-linking Agents

Reactive Diluents

In the formulation of polymeric materials, particularly epoxy resins, viscosity control is critical for processing and application. High-viscosity resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), often require the addition of a diluent to improve flow and handling characteristics. Reactive diluents are low-viscosity compounds that possess functional groups capable of reacting with the resin system during the curing process, thereby becoming a permanent part of the polymer network. specialchem.com

The primary effects of using a monofunctional reactive diluent like this compound are:

Viscosity Reduction: It effectively lowers the viscosity of the formulation, allowing for better impregnation of fibers in composites, higher filler loading, and easier application in coatings and adhesives. mdpi.comdntb.gov.ua

Table 2: Effect of Various Reactive Diluent Types on Epoxy Resin Properties

| Diluent Type | Functionality | Viscosity Reduction | Effect on Cross-link Density | Impact on Mechanical/Thermal Properties |

|---|---|---|---|---|

| Aliphatic Monoglycidyl Ethers | Monofunctional | High | Decreases | Increases flexibility; may decrease strength and Tg |

| Aromatic Monoglycidyl Ethers | Monofunctional | Moderate | Decreases | Less impact on properties than aliphatic diluents |

| Aliphatic Diglycidyl Ethers | Difunctional | Moderate | Maintains/Slightly Decreases | Good balance of properties |

| Aliphatic Triglycidyl Ethers | Trifunctional | Low | Increases | Increases hardness and chemical resistance |

Note: This table provides a general comparison of different classes of reactive diluents. nagase.com

Cross-linking Agents

A cross-linking agent is a molecule that connects polymer chains together to form a three-dimensional network, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the material. For a compound to act as an effective cross-linking agent, it must possess at least two reactive functional groups (i.e., be difunctional or polyfunctional). nih.govscilit.com

This compound is a monofunctional epoxide, meaning it has only one reactive oxirane group. Consequently, it cannot form the necessary bridges between polymer chains to create a cross-linked network. Instead of promoting cross-linking, it participates in chain growth from a single point and effectively terminates a chain's potential for further branching at that location. In this capacity, it is more accurately described as a chain-stopper that reduces the cross-link density rather than a cross-linking agent.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Chemoselectivity, Regioselectivity, and Stereoselectivity

The precise control of selectivity in reactions involving 2,2-dimethyl-3-phenyloxirane is paramount for its use in complex molecule synthesis. Future research is intensely focused on creating novel catalytic systems that can master the challenges of chemoselectivity (differentiating functional groups), regioselectivity (controlling the site of bond formation/cleavage), and stereoselectivity (controlling the 3D arrangement of atoms).

The ring-opening of unsymmetrical epoxides like this compound can yield two different regioisomers. Generally, under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon atom. researchgate.netnih.gov However, for this specific oxirane, the presence of two methyl groups at the C2 position and a phenyl group at the C3 position presents a nuanced steric and electronic landscape.

Emerging catalytic strategies aim to override these inherent selectivities:

Lewis Acid Catalysis : Main group elements like Indium (In) and Aluminum (Al) are being explored as Lewis acid catalysts to activate the epoxide ring. diva-portal.org Coordination of the Lewis acid to the oxirane oxygen enhances its reactivity towards nucleophiles. diva-portal.org The choice of metal and ligands can precisely tune the catalyst's properties to favor attack at a specific carbon, thereby controlling regioselectivity. For instance, titanium tetra-isopropoxide has been shown to play a crucial role in directing the regioselective ring-opening of 2,3-epoxy alcohols. clockss.org

Transition Metal Catalysis : Nickel(II)-N,N'-dioxide complexes have emerged as highly efficient catalysts for the [3+2] cycloaddition of epoxides with indoles through a chemoselective C-C bond cleavage, affording complex heterocyclic structures with high diastereoselectivity. dntb.gov.ua Such methods provide a powerful tool for building molecular complexity from simple oxirane precursors.

Organocatalysis : The use of small organic molecules as catalysts represents a greener alternative to metal-based systems. For the synthesis of epoxides, organocatalysts like 2,2,2-trifluoroacetophenone (B138007) have been used for the efficient epoxidation of various olefins with high chemoselectivity, utilizing hydrogen peroxide as a benign oxidant. acs.org This approach is promising for the sustainable synthesis of this compound from its corresponding alkene.

| Catalytic System | Catalyst Example | Target Selectivity | Key Advantages |

| Lewis Acids | InBr₃, Al(OTf)₃ | Regioselectivity | High activation of the epoxide ring, tunable reactivity. diva-portal.org |

| Transition Metals | Ni(II)-N,N'-dioxide | Chemo-, Stereoselectivity | Access to complex cycloaddition products, high yields and stereocontrol. dntb.gov.ua |

| Organocatalysis | 2,2,2-Trifluoroacetophenone | Chemoselectivity | Metal-free, environmentally friendly, mild reaction conditions. acs.org |

| Biocatalysis | Aspergillus niger EH | Stereoselectivity | High enantioselectivity, operation in water, green process. nih.gov |

Exploration of Unconventional Reactivity Modes and Cascade Transformations

Moving beyond simple ring-opening reactions, researchers are exploring how to harness the latent reactivity of this compound in more complex transformations.

Cascade Reactions : These reactions, where multiple bonds are formed in a single operation, offer significant benefits in terms of efficiency and atom economy. 20.210.105 The ring strain of this compound makes it an ideal trigger for such cascades. A nucleophilic ring-opening can generate a reactive intermediate that undergoes subsequent intramolecular cyclizations or rearrangements. For example, a strategy for constructing bicyclic systems involves an initial conjugate addition to form a cyclohexane (B81311) ring, followed by a 6π-electrocyclization to generate a second ring. 20.210.105 The development of catalysts that can initiate and control these complex sequences is a major goal.

Frustrated Lewis Pairs (FLPs) : An unconventional approach to activating epoxides involves the use of Frustrated Lewis Pairs—combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. researchgate.net These FLPs can work in concert to activate and open the epoxide ring, leading to zwitterionic intermediates that can be trapped or used in further reactions. This method avoids the use of transition metals and offers a new paradigm for controlling reactivity.

[3+2] Cycloadditions : Catalytic systems that promote the formal [3+2] cycloaddition of epoxides with other partners are gaining traction. A highly efficient N,N′-dioxide–Ni(II) catalyst system has been developed for the reaction of indoles with epoxides, proceeding through C-C bond cleavage of the oxirane to build chiral furo[3,4-b]indoles. dntb.gov.ua This transforms the oxirane from a simple electrophile into a three-carbon building block for heterocycle synthesis.

Advanced Integration of Computational and Experimental Methodologies for Reaction Design and Prediction

The synergy between computational chemistry and experimental work is accelerating the discovery of new reactions and the optimization of existing ones.

Mechanistic Insight through DFT : Density Functional Theory (DFT) calculations are becoming indispensable for understanding reaction mechanisms involving epoxides. researchgate.net For instance, DFT studies have been used to elucidate the origin of "abnormal" regioselectivity in the ring-opening of fluorinated epoxides, revealing that the preference for attack at the more hindered carbon is due to a lower distortion energy required to reach the transition state. nih.gov Similar computational analyses of this compound can predict its reactivity with various nucleophiles and catalysts, guiding experimental design.

Catalyst Design and Optimization : Computational screening can rapidly evaluate potential catalysts before they are synthesized in the lab. Kinetic studies and DFT calculations provide detailed information on reaction intermediates and transition states, which supports the rational design of more effective catalysts with enhanced stability and activity. researchgate.net This integrated approach allows for the fine-tuning of ligand architecture and metal centers to achieve desired selectivity.

Predicting Stereochemical Outcomes : Ab initio calculations of vibrational absorption and circular dichroism spectra are powerful tools for determining the structure and absolute configuration of chiral molecules like this compound in solution. acs.org This combination of spectroscopy and theory provides a robust method for verifying the stereochemical outcome of asymmetric reactions.

Sustainable and Green Chemistry Approaches in Oxirane Synthesis and Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes for and from epoxides. tandfonline.com The goal is to reduce waste, avoid hazardous reagents, and use renewable resources and milder conditions. tandfonline.comacs.org

Greener Oxidants : The classic epoxidation of alkenes often uses peroxyacids like m-CPBA, which generate stoichiometric amounts of waste. A greener alternative is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, with water as the only byproduct. acs.org Research focuses on developing catalysts, such as polyfluoroalkyl ketones, that can activate H₂O₂ under mild conditions for the efficient synthesis of this compound. acs.org

Biocatalysis : Enzymes offer unparalleled selectivity under environmentally benign conditions. Epoxide hydrolases (EHs), for example from the fungus Aspergillus niger, can be used for the hydrolytic kinetic resolution of racemic epoxides. nih.gov This method can produce enantiopure epoxides and diols in plain water, eliminating the need for organic solvents and buffers, which simplifies downstream processing. nih.gov

Benign Solvents and Conditions : A significant green chemistry goal is the replacement of volatile organic solvents. Water is an ideal solvent, and reactions such as the reductive ring-opening of epoxides can be performed in it. acs.orgacs.org For example, the titanocene(III) chloride (Cp₂TiCl) catalyzed reductive opening of epoxides uses water as the hydrogen atom source, proceeding at room temperature to regioselectively form the less substituted alcohol. acs.orgacs.org

| Green Strategy | Conventional Method | Green Alternative | Key Improvement |

| Oxidant | m-CPBA | H₂O₂ with organocatalyst | Avoids stoichiometric acid waste; water is the only byproduct. acs.org |

| Solvent | Dichloromethane (B109758), THF | Water, Supercritical CO₂ | Reduces use of toxic and volatile organic solvents. acs.orgpnas.org |

| Catalyst | Stoichiometric Reagents | Recyclable Catalysts, Biocatalysts | Increases efficiency, reduces waste, allows for milder conditions. nih.govresearchgate.net |

| Reaction Type | Multi-step sequences | Cascade Reactions | Improves atom and step economy, reduces solvent use and waste. 20.210.105 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。